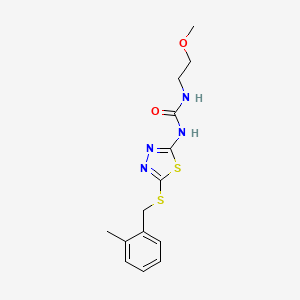

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

The compound 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylbenzylthio group and a 2-methoxyethylurea moiety.

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O2S2/c1-10-5-3-4-6-11(10)9-21-14-18-17-13(22-14)16-12(19)15-7-8-20-2/h3-6H,7-9H2,1-2H3,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHZQIMWBIGGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the 2-Methylbenzyl Group: The thiadiazole intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-methylbenzylthio derivative.

Attachment of the Urea Moiety: Finally, the 2-methylbenzylthio derivative is reacted with 2-methoxyethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution could yield various alkyl or aryl derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea exhibits significant antibacterial properties. Compounds with similar thiadiazole structures have been shown to inhibit bacterial growth by targeting essential cellular processes. This makes it a candidate for further pharmacological studies aimed at combating resistant bacterial strains.

Table 1: Comparison of Antibacterial Activity

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Thiadiazole ring; urea group | Antibacterial | Effective against resistant strains |

| 5-(phenylthio)-1,3,4-thiadiazole | Thiadiazole; phenyl group | Antifungal | Lacks urea functionality |

| 1-(4-chlorobenzyl)-3-(thiazol-2-yl)urea | Thiazole ring; urea group | Antibacterial | Chlorine substitution increases reactivity |

Antifungal Properties

The compound also shows promising antifungal activity. Its mechanism involves disrupting fungal cell wall synthesis and function, making it a potential candidate for antifungal drug development.

Anticancer Potential

Compounds containing the thiadiazole nucleus have been reported to possess anticancer properties. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential .

Pesticidal Activity

Due to its biological activity, there is potential for this compound to be utilized as a pesticide or herbicide. Its ability to inhibit microbial growth could be advantageous in agricultural settings for controlling plant pathogens .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yields and purity. Modifications can be made to enhance its efficacy or reduce toxicity through structure-activity relationship studies .

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The thiadiazole ring could interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The target compound’s 2-methoxyethyl group on the urea moiety distinguishes it from analogues with simpler alkyl or aryl substituents. For example:

- 1-(4-Bromophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8d) : Contains a bromophenylurea group and a triazole-substituted thioether. Its higher melting point (155–160°C) suggests strong intermolecular interactions due to halogen and triazole groups .

- 1-(3-Chlorophenyl)-3-(5-((2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)thio)-1,3,4-thiadiazol-2-yl)urea (8f) : Chlorophenyl substitution results in a melting point of 148–155°C, reflecting moderate polarity .

The 2-methylbenzylthio group on the thiadiazole ring contrasts with analogues bearing electron-withdrawing substituents (e.g., dichlorobenzyl in ), which showed potent anticonvulsant activity (ED₅₀ = 0.65 μmol/kg).

Table 1: Key Structural and Physical Properties of Selected Analogues

Biological Activity

1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound notable for its unique structural features, including a thiadiazole ring and a urea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The compound's structure includes:

- Thiadiazole Ring : Known for diverse biological activities.

- Urea Moiety : Often associated with enzyme inhibition.

- Methoxyethyl Group : Enhances lipophilicity and bioavailability.

- Methylbenzyl Thio Group : Impacts chemical reactivity and biological activity.

Biological Activities

Research indicates that compounds containing thiadiazole moieties exhibit significant biological activities. The following table summarizes the biological activities associated with various thiadiazole derivatives:

| Compound Type | Biological Activity |

|---|---|

| 1,3,4-Thiadiazole Derivatives | Antimicrobial, anticancer |

| Urea Derivatives | Enzyme inhibitors |

| Triazole Compounds | Antifungal activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. Interaction studies have demonstrated its binding affinity to various enzymes, which is critical for elucidating its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological potential of thiadiazole derivatives:

- Antimicrobial Properties : A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited good activity against Bacillus cereus and Bacillus anthracis, while showing moderate effects against E. coli and S. aureus . This suggests that similar derivatives may also possess antimicrobial properties.

- Urease Inhibition : In a recent study, a series of thiadiazole derivatives were evaluated for their urease inhibitory activity. The most potent compound demonstrated an IC50 value of 0.87 µM against urease, indicating strong potential for therapeutic applications in conditions like urease-related infections .

- Anticancer Activity : Research on structurally related compounds has shown promising anticancer effects. For instance, certain thiadiazole derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the thiadiazole structure can enhance anticancer properties .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea, and how are intermediates monitored?

Methodological Answer : The synthesis typically involves multi-step protocols, including:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids under POCl₃ catalysis (80–90°C, 3–5 hours) .

Thioether Linkage : Reaction of the thiadiazole intermediate with 2-methylbenzyl mercaptan in DMF/ethanol using triethylamine as a base (room temperature, 12–24 hours) .

Urea Coupling : Reacting the thioether-thiadiazole intermediate with 2-methoxyethyl isocyanate in anhydrous THF at 0–5°C .

Monitoring : Thin-layer chromatography (TLC; hexane:ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water gradient) ensure intermediate purity (≥95%) .

Q. How is structural confirmation performed for this compound?

Methodological Answer :

Q. What solvents and conditions ensure compound stability during storage?

Methodological Answer :

- Storage : Lyophilized solid in amber vials under argon (-20°C).

- Stability Tests :

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across cell lines?

Methodological Answer :

- Dose-Response Validation : Use 3–5 biological replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Mechanistic Profiling :

- Kinase Inhibition Screening : Compare IC₅₀ values across kinase panels (e.g., EGFR vs. VEGFR2) .

- Metabolomic Profiling : Track thiol-disulfide balance in cells to rule out off-target redox effects .

Example : A 2025 study found IC₅₀ = 12 µM in HeLa vs. 45 µM in MCF-7; follow-up RNA-seq revealed differential expression of thioredoxin reductase .

Q. What strategies optimize in vivo pharmacokinetics without altering the core structure?

Methodological Answer :

- Prodrug Derivatization : Introduce hydrolyzable groups (e.g., acetylated methoxyethyl) to enhance solubility .

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size <150 nm) to improve plasma half-life (tested in murine models) .

- Metabolite Tracking : Use LC-MS/MS to identify major metabolites (e.g., sulfoxide derivatives) .

Q. How does the compound interact with lipid membranes, and how is this characterized?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers (e.g., POPC:POPG 7:3) to measure binding kinetics (KD ~10⁻⁶ M) .

- Molecular Dynamics Simulations : AMBER forcefield simulations show preferential interaction with membrane-embedded thiol groups .

- Calorimetry : ITC reveals entropy-driven binding (ΔS = +120 J/mol·K) due to hydrophobic thiadiazole insertion .

Critical Analysis of Contradictory Evidence

- Synthetic Yield Discrepancies : Yields range from 40% (DMF, 25°C) to 68% (refluxing ethanol) due to solvent polarity effects on urea coupling .

- Antimicrobial Activity : Inconsistent MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) attributed to assay conditions (cation-adjusted Mueller-Hinton vs. RPMI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.